Cas no 73039-13-1 (Chrysanthellin A)

Chrysanthellin A Properties
Names and Identifiers
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- CHRYSANTHELLIN A
- CHRYSANTHELLIN A(AS)
- Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-16-hydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®
- 2)-a-D-xylopyranosyl ester, (3b,1
- 2)-a-D-xylopyranosyl ester, (3b,16a)- (9CI)
- 3)-O-b-D-xylopyranosyl-(1&r
- 3)-O-b-D-xylopyranosyl-(1®
- 4)-O-6-deoxy-a-L-mannopyranosyl-(1®
- PENTASACCHARIDE OF ECHINOCYSTIC ACID
- (3beta,16alpha)-3-(beta-D-Glucopyranosyloxy)-16-hydroxy-olean-12-en-28-oic acid O-6-deoxy-alpha-L-mannopyranosyl-(1→3)-O-beta-D-xylopyranosyl-(1→4)-O-6-deoxy-alpha-L-mannopyranosyl-(1→2)-alpha-D-xylopyranosyl ester
- O-6-Deoxy-alpha-L-mannopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-D-xylopyranosyl (3beta,16alpha)-3-(beta-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate
- Olean-12-en-28-oic acid, 3-(beta-D-glucopyranosyloxy)-16-hydroxy-, O-6-deoxy-alpha-L-mannopyranosyl-(1-3)-O-beta-D-xylopyranosyl-(1-4)-O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-alpha-D-xylopyranosyl ester, (3beta,16alpha)-
- [3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- DTXSID801098866
- AKOS040734448
- EINECS 277-245-7
- Olean-12-en-28-oic acid, 3-(beta-D-glucopyranosyloxy)-16-hydroxy-,O-6-deoxy-alpha-l-mannopyranosyl-(1.3)-O-beta-D-xylopyranosyl-(1. 4)-O-6-deoxy-alpha-l-mannopyranosyl-(1.2)-alpha-D-xylopyranosyl ester, (3beta,16alpha)-
- Chrysantellin A
- 73039-13-1
- IBEZGTWSSFFKNB-UHFFFAOYSA-N
- DA-62304
- O-6-Deoxy-I+/--L-mannopyranosyl-(1a3)-O-I(2)-D-xylopyranosyl-(1a4)-O-6-deoxy-I+/--L-mannopyranosyl-(1a2)-I+/--D-xylopyranosyl (3I(2),16I+/-)-3-(I(2)-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate
- Chrysanthellin A
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- MDL: MFCD00075717
- Inchi: InChI=1S/C58H94O25/c1-23-34(63)37(66)40(69)48(76-23)81-45-28(61)22-74-47(43(45)72)80-44-24(2)77-49(42(71)39(44)68)82-46-35(64)27(60)21-75-51(46)83-52(73)58-17-16-53(3,4)18-26(58)25-10-11-31-55(7)14-13-33(79-50-41(70)38(67)36(65)29(20-59)78-50)54(5,6)30(55)12-15-56(31,8)57(25,9)19-32(58)62/h10,23-24,26-51,59-72H,11-22H2,1-9H3
- InChIKey: IBEZGTWSSFFKNB-UHFFFAOYSA-N
- SMILES: CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O
Computed Properties
- 精确分子量: 1190.61000
- 同位素质量: 1190.60841848g/mol
- Isotope Atom Count: 0
- 氢键供体数量: 14
- 氢键受体数量: 25
- 重原子数量: 83
- 可旋转化学键数量: 12
- 复杂度: 2330
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 32
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- XLogP3: -0.2
- 拓扑分子极性表面积: 393Ų
Experimental Properties
- Density: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 209-225°C
- Refractive Index: 1.633
- Solubility: Insuluble (2.5E-3 g/L) (25 ºC),
- PSA: 392.59000
- LogP: -1.90690
Chrysanthellin A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C596288-25mg |
Chrysanthellin A |
73039-13-1 | 25mg |
$144.00 | 2023-05-18 | ||
abcr | AB165504-10mg |
Chrysanthellin A; . |
73039-13-1 | 10mg |
€320.40 | 2025-02-18 | ||
A2B Chem LLC | AH13522-10mg |
CHRYSANTHELLIN A |
73039-13-1 | 10mg |
$163.00 | 2024-04-19 | ||
TRC | C596288-10mg |
Chrysanthellin A |
73039-13-1 | 10mg |
$253.00 | 2023-05-18 | ||
TRC | C596288-1mg |
Chrysanthellin A |
73039-13-1 | 1mg |
$87.00 | 2023-05-18 | ||
TRC | C596288-5mg |
Chrysanthellin A |
73039-13-1 | 5mg |
$87.00 | 2023-05-18 | ||
TRC | C596288-50mg |
Chrysanthellin A |
73039-13-1 | 50mg |
$253.00 | 2023-05-18 | ||
A2B Chem LLC | AH13522-25mg |
CHRYSANTHELLIN A |
73039-13-1 | 25mg |
$225.00 | 2024-04-19 | ||
abcr | AB165504-10 mg |
Chrysanthellin A |
73039-13-1 | 10 mg |
€320.40 | 2023-07-20 |
Chrysanthellin A Literature
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
Additional information on Chrysanthellin A
Chrysanthellin A: A Comprehensive Overview of Its Chemistry, Biology, and Therapeutic Applications
Chrysanthellin A, identified by its CAS number 73039-13-1, is a naturally occurring triterpenoid saponin with a rich history in traditional medicine and growing interest in modern pharmacology. This compound, primarily derived from the roots of Swertia chirayita, has garnered significant attention due to its diverse biological activities and potential therapeutic benefits. This article provides an in-depth exploration of Chrysanthellin A's chemical structure, pharmacological properties, recent research findings, and future prospects in medicinal chemistry.
The chemical structure of Chrysanthellin A (CAS no. 73039-13-1) is characterized by a complex triterpenoid backbone adorned with multiple hydroxyl and glycosidic groups. This intricate molecular architecture contributes to its remarkable solubility in water and its ability to interact with various biological targets. The presence of multiple stereocenters and functional groups makes Chrysanthellin A a versatile scaffold for structural modifications, enabling the development of novel derivatives with enhanced pharmacological profiles.
In recent years, Chrysanthellin A has been extensively studied for its potential therapeutic applications. Preclinical studies have demonstrated its efficacy in various disease models, including inflammation, oxidative stress, and certain types of cancer. Notably, research has highlighted its ability to modulate key signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses. The anti-inflammatory properties of Chrysanthellin A have been attributed to its capacity to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, making it a promising candidate for the treatment of chronic inflammatory disorders.
Beyond its anti-inflammatory effects, Chrysanthellin A has shown significant promise in cancer research. Studies have revealed that it can induce apoptosis in cancer cells by activating caspase-dependent pathways and disrupting mitochondrial function. Additionally, it exhibits potent antioxidant activity, helping to mitigate oxidative damage caused by reactive oxygen species (ROS). These findings have spurred interest in exploring Chrysanthellin A as a potential chemopreventive and chemotherapeutic agent against various malignancies.
The pharmacokinetic profile of Chrysanthellin A (CAS no. 73039-13-1) is another area of active investigation. Initial studies suggest that it exhibits moderate oral bioavailability due to its rapid absorption but relatively short half-life. Efforts are underway to optimize its pharmacokinetic properties through structural modifications or formulation strategies. For instance, incorporating lipid-based nanoparticles has shown promise in enhancing the stability and bioavailability of this compound, potentially improving its therapeutic efficacy.
The synthesis and isolation of Chrysanthellin A remain challenging due to its complex structure and limited natural abundance. Traditional extraction methods from plant sources are often inefficient and yield low quantities. However, advancements in biotechnology have opened new avenues for the production of this compound through microbial fermentation or metabolic engineering. These approaches not only improve scalability but also offer opportunities for modifying specific functional groups to enhance desired biological activities.
The future direction of research on Chrysanthellin A (CAS no. 73039-13-1) is likely to focus on elucidating its mechanism of action at the molecular level and identifying new therapeutic applications. Combination therapy approaches involving Chrysanthellin A with existing drugs may also be explored to enhance treatment outcomes in chronic diseases. Furthermore, computational modeling and artificial intelligence-driven drug design could accelerate the discovery of novel derivatives with improved pharmacological properties.
In conclusion, Chrysanthellin A, characterized by its CAS number 73039-13-1, represents a fascinating compound with significant therapeutic potential. Its multifaceted biological activities, coupled with ongoing advancements in synthetic biology and drug delivery systems, position it as a promising candidate for future medical applications. Continued research efforts are essential to unlock the full therapeutic potential of this remarkable natural product.
